molecular formula C6H7ClN2O B3030820 4-Chloro-6-methoxy-5-methylpyrimidine CAS No. 960299-06-3

4-Chloro-6-methoxy-5-methylpyrimidine

Cat. No.: B3030820
CAS No.: 960299-06-3
M. Wt: 158.58
InChI Key: QJLIOQJTHRFATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-5-methylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Structure Analysis and Biological Activity

4-Chloro-6-methoxy-5-methylpyrimidine has been studied for its molecular structure using various experimental and theoretical techniques. These studies include analyzing its molecular structure through FT-IR, FT-Raman, NMR, and DFT methods. The compound has been investigated for potential biological activities, such as exhibiting anti-hypertensive effects, by conducting molecular docking studies with different proteins for ligand and quantum mechanical calculations (Aayisha et al., 2019).

2. Synthesis of Derivatives

Research on this compound includes the synthesis of new derivatives. For example, the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives with various substituents at the 6-position of the pyrimidine ring, showcasing its versatility as a chemical compound in synthetic chemistry (Kim & Han, 1996).

3. Antiviral Activity

In the field of medicinal chemistry, this compound derivatives have been explored for antiviral activity. Studies have shown that certain derivatives can inhibit retrovirus replication in cell culture, indicating potential use in treating viral infections (Hocková et al., 2003).

4. Synthesis and Process Research

This compound is an important intermediate in the synthesis of anticancer drugs, such as dasatinib. Research has been conducted on optimizing the synthesis process, including exploring different reaction conditions to enhance yield and efficiency (Guo Lei-ming, 2012).

5. X-Ray and DFT Study

The crystal and molecular structures of derivatives of this compound have been reported, demonstrating its relevance in crystallography and material science. These studies contribute to the understanding of its structural properties and potential applications in various fields (Richter et al., 2023).

6. Pharmaceutical and Explosive Industries

This compound serves as a precursor in the production of high-value products in both pharmaceutical and explosive industries. Research on its process chemistry has focused on developing economical and efficient methods for its production, underlining its industrial significance (Patil et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The signal word is “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-chloro-6-methoxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLIOQJTHRFATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733610
Record name 4-Chloro-6-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960299-06-3
Record name 4-Chloro-6-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.